N-[(Furan-2-YL)methyl]-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide
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Overview
Description
N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is a complex organic compound with a molecular weight of 183.17 g/mol It is characterized by the presence of a furan ring, a piperidine ring, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted furan compounds. These products can be further utilized in various chemical syntheses and applications.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide.
N-[(Furan-2-YL)methyl]formamide: A structurally similar compound with different functional groups.
(E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: A related compound used in the synthesis of β-lactams.
Uniqueness
N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-17-6-4-10(5-7-17)15-16-13(19)12(18)14-9-11-3-2-8-20-11/h2-3,8H,4-7,9H2,1H3,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFILDGHHXUSJEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C(=O)NCC2=CC=CO2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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